molecular formula C6H6ClNO4S2 B13506333 Methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate

Methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate

Cat. No.: B13506333
M. Wt: 255.7 g/mol
InChI Key: JUILOGPRCMTAMJ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate is a chemical compound belonging to the thiophene family, which is characterized by a five-membered ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of methyl thioglycolate with 2-bromoacinnamates in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can also participate in electron transfer reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of a chloro and sulfamoyl group makes it particularly versatile for various chemical transformations and applications.

Properties

Molecular Formula

C6H6ClNO4S2

Molecular Weight

255.7 g/mol

IUPAC Name

methyl 2-chloro-5-sulfamoylthiophene-3-carboxylate

InChI

InChI=1S/C6H6ClNO4S2/c1-12-6(9)3-2-4(13-5(3)7)14(8,10)11/h2H,1H3,(H2,8,10,11)

InChI Key

JUILOGPRCMTAMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=C1)S(=O)(=O)N)Cl

Origin of Product

United States

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